molecular formula C14H15ClN4O3 B10950532 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide

Cat. No.: B10950532
M. Wt: 322.75 g/mol
InChI Key: RRTGFXMXHRDQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide is a synthetic organic compound that features a pyrazole ring substituted with a chloro and methyl group, linked to a nitrobenzamide moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide or thiourea can be used.

    Hydrolysis: Conditions typically involve strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would vary depending on the nucleophile used.

    Hydrolysis: The products would be the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

    Materials Science: It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide is unique due to its specific substitution pattern and the presence of both a nitrobenzamide and a pyrazole moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-nitrobenzamide

InChI

InChI=1S/C14H15ClN4O3/c1-10-13(15)9-18(17-10)8-2-7-16-14(20)11-3-5-12(6-4-11)19(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,20)

InChI Key

RRTGFXMXHRDQSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.